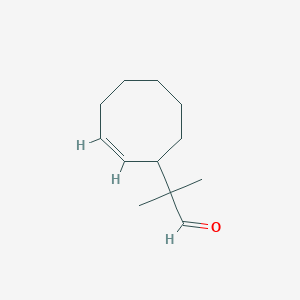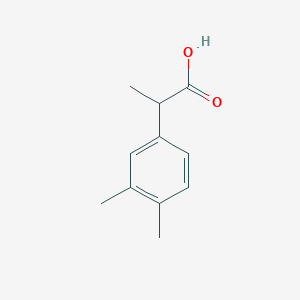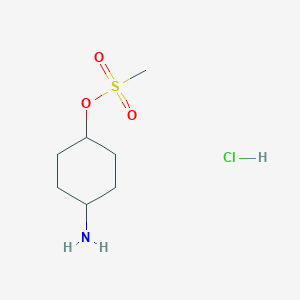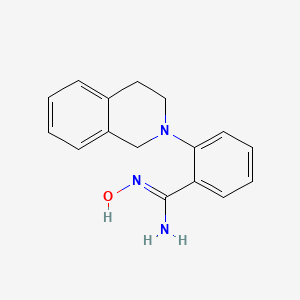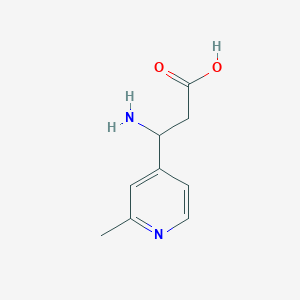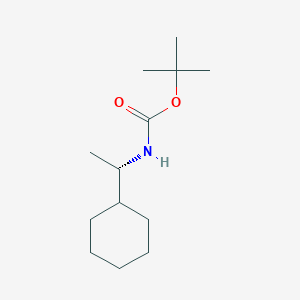
tert-Butyl(S)-(1-cyclohexylethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(S)-(1-cyclohexylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyclohexylethyl group, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl(S)-(1-cyclohexylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclohexylethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, allowing it to react with the halide to form the desired product.
Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine. The reaction proceeds by treating the amine with Boc2O in the presence of a base such as triethylamine or pyridine, followed by the addition of the cyclohexylethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction conditions and minimizing side reactions.
化学反应分析
Types of Reactions
tert-Butyl(S)-(1-cyclohexylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclohexylethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl(S)-(1-cyclohexylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
作用机制
The mechanism of action of tert-Butyl(S)-(1-cyclohexylethyl)carbamate involves the formation of stable carbamate linkages with target molecules. This can lead to the inhibition of enzymes by modifying active site residues or altering protein conformation. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group, used as a protecting group in organic synthesis.
Cyclohexyl carbamate: Contains a cyclohexyl group and is used in similar applications as tert-Butyl(S)-(1-cyclohexylethyl)carbamate.
Di-tert-butyl dicarbonate: Used as a protecting group for amines and in the synthesis of carbamates.
Uniqueness
This compound is unique due to its combination of a tert-butyl group and a cyclohexylethyl group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and allows for specific interactions with target molecules in biological and industrial applications.
属性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S)-1-cyclohexylethyl]carbamate |
InChI |
InChI=1S/C13H25NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
JXKQKVZGBGJGNO-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1CCCCC1)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C1CCCCC1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


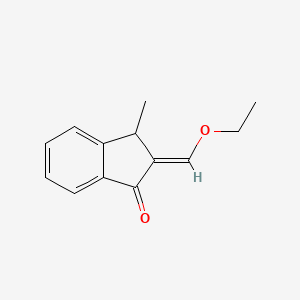

![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)

